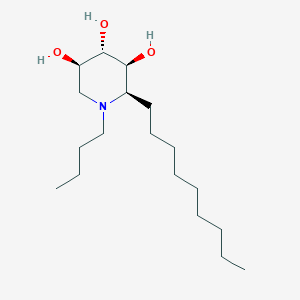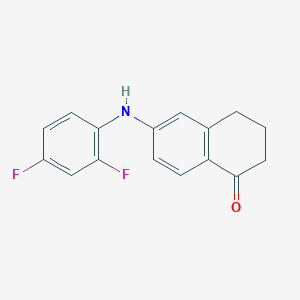
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene core substituted with a difluoroaniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2,4-difluoroaniline with a naphthalene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4-difluoroaniline is reacted with a naphthalene-based halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The difluoroaniline group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one.
Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.
Uniqueness
This compound is unique due to the presence of both the difluoroaniline group and the naphthalene core, which confer specific chemical and biological properties. The difluoroaniline group enhances the compound’s stability and reactivity, while the naphthalene core provides a rigid and planar structure, making it suitable for various applications .
特性
CAS番号 |
918330-38-8 |
|---|---|
分子式 |
C16H13F2NO |
分子量 |
273.28 g/mol |
IUPAC名 |
6-(2,4-difluoroanilino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H13F2NO/c17-11-4-7-15(14(18)9-11)19-12-5-6-13-10(8-12)2-1-3-16(13)20/h4-9,19H,1-3H2 |
InChIキー |
QQPOEVAGWPNIDM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


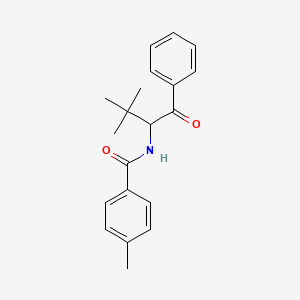


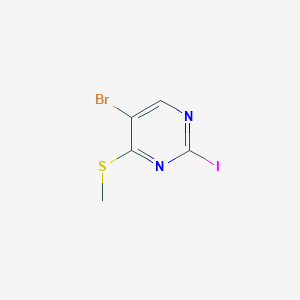
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
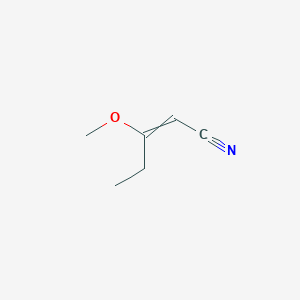
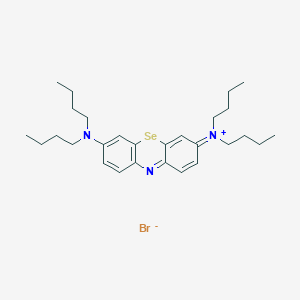
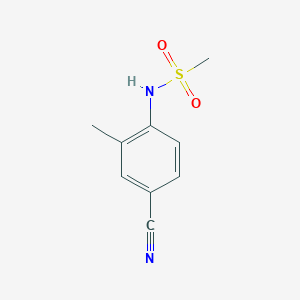
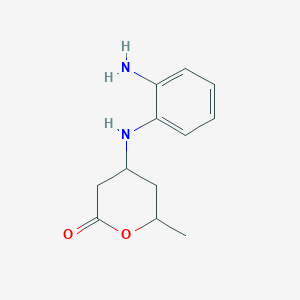
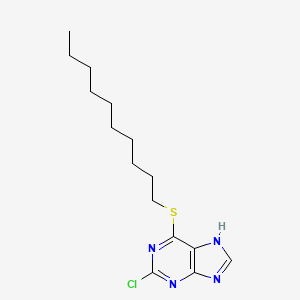
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
